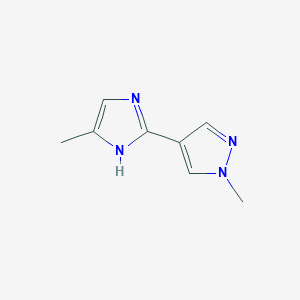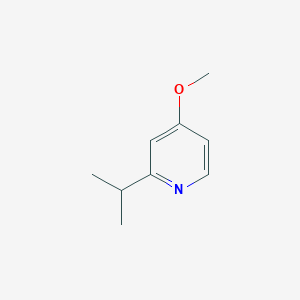
2-Isopropyl-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and methoxy groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 4-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow multi-stage reactors to optimize yield and reduce the formation of unwanted by-products. The process may include the use of catalysts and controlled reaction conditions to ensure high efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Isopropyl-4-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropyl-4-methylpyridine
- 2-Isopropyl-4-ethoxypyridine
- 2-Isopropyl-4-hydroxypyridine
Uniqueness
2-Isopropyl-4-methoxypyridine is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its solubility and stability, while the isopropyl group influences its steric and electronic properties .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-methoxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-6-8(11-3)4-5-10-9/h4-7H,1-3H3 |
Clé InChI |
NOVWELIIRYBQTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
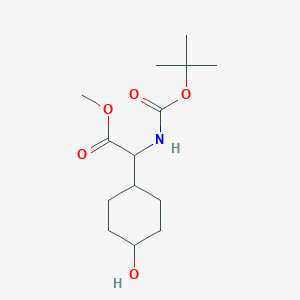
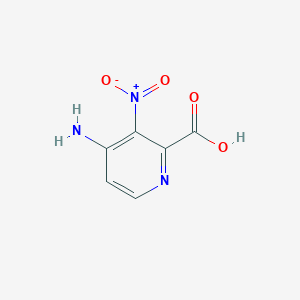
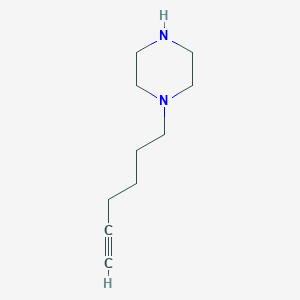

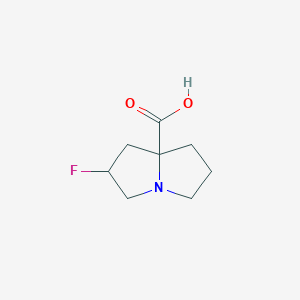

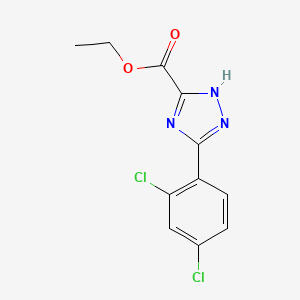
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)
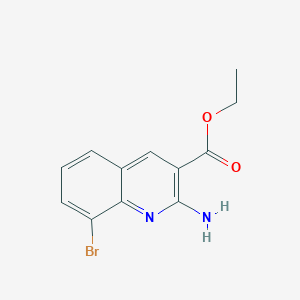
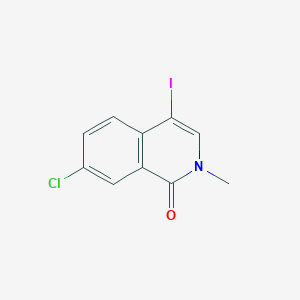
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
